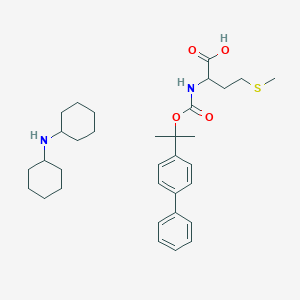

Bpoc-DL-Met-OH.DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bpoc-Met-OH DCHA, also known by its chemical name N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine dicyclohexylamine salt, is a compound with the molecular formula C33H48N2O4S and a molecular weight of 568.81 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bpoc-Met-OH DCHA typically involves the protection of the amino group of L-methionine with a tert-butoxycarbonyl (Boc) group. The reaction proceeds as follows:

Protection of L-methionine: L-methionine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-methionine.

Formation of the dicyclohexylamine salt: Boc-L-methionine is then treated with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt of Boc-L-methionine.

The reaction conditions typically involve stirring the reactants at room temperature in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for Bpoc-Met-OH DCHA are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Analyse Des Réactions Chimiques

Types of Reactions

Bpoc-Met-OH DCHA can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free L-methionine.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.

Oxidation and Reduction: The sulfur atom in the methionine side chain can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can revert these oxidized forms back to the thioether.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Substitution: Various nucleophiles under basic conditions.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Deprotection: L-methionine.

Oxidation: Methionine sulfoxide or methionine sulfone.

Substitution: Various substituted methionine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Bpoc-Met-OH DCHA is utilized in various scientific research applications, including:

Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.

Bioconjugation: It serves as a building block in the conjugation of biomolecules, aiding in the study of protein interactions and functions.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and peptide-based therapeutics.

Biochemical Studies: It is employed in studies involving enzyme-substrate interactions, protein folding, and post-translational modifications.

Mécanisme D'action

The mechanism of action of Bpoc-Met-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino group, allowing for further functionalization or biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Met-OH: Another protected form of methionine using the fluorenylmethyloxycarbonyl (Fmoc) group.

Cbz-Met-OH: Uses the carbobenzoxy (Cbz) group for protection.

Boc-Ala-OH: Boc-protected alanine, used similarly in peptide synthesis.

Uniqueness

Bpoc-Met-OH DCHA is unique due to its specific protection group (Boc) and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic routes where other protecting groups might not be as effective or where the salt form provides additional stability or solubility benefits.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISELHPFGNSKCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)

![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)

![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)